molecular formula C14H22BrNO3Si B594730 (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane CAS No. 1227958-15-7

(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane

Cat. No.: B594730
CAS No.: 1227958-15-7
M. Wt: 360.323
InChI Key: DGEQRGHOYGSUFX-UHFFFAOYSA-N
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Description

(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C14H22BrNO3Si and a molecular weight of 360.32 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl dimethylsilane group attached to a phenethoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenethoxy moiety can undergo oxidation to form corresponding quinones or other oxidized products.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane depends on its specific application. In chemical reactions, the bromine atom and nitro group are key reactive sites that participate in various transformations. The tert-butyl dimethylsilane group provides steric protection and can be removed under specific conditions to reveal reactive hydroxyl groups.

Comparison with Similar Compounds

Similar compounds to (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane include:

    (2-Bromo-6-nitrophenol): Lacks the silyl protecting group and is more reactive.

    (2-Bromo-6-nitrophenoxy)(trimethyl)silane: Has a trimethylsilyl group instead of a tert-butyl dimethylsilyl group, offering different steric properties.

    (2-Bromo-6-nitrophenoxy)(tert-butyl)diphenylsilane: Contains a diphenylsilyl group, which affects its reactivity and solubility.

The uniqueness of this compound lies in its combination of functional groups and the steric protection provided by the tert-butyl dimethylsilyl group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-bromo-6-nitrophenyl)ethoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEQRGHOYGSUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744298
Record name [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-15-7
Record name 1-Bromo-2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227958-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Bromo-6-nitrophenyl)ethoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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